7-Methylcoumarin

Catalog No.
S589101
CAS No.
2445-83-2
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylcoumarin

CAS Number

2445-83-2

Product Name

7-Methylcoumarin

IUPAC Name

7-methylchromen-2-one

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3

InChI Key

DLHXRDUXNVEIEY-UHFFFAOYSA-N

Synonyms

7-Methylchromen-2-one

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=O)O2

Hepatoprotective Activity:

One of the most promising research areas for 7-methylcoumarin is its potential to protect the liver from damage. Studies have shown that 7-methylcoumarin exhibits significant hepatoprotective effects in animal models of liver injury induced by chemicals like carbon tetrachloride (CCl4). This protection is likely due to its antioxidant properties, as 7-methylcoumarin can scavenge free radicals and prevent oxidative stress in liver cells []. Research suggests it may also enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase [].

Antibacterial and Antifungal Activity:

7-Methylcoumarin has shown potential as an antimicrobial agent against various bacteria and fungi. Studies have demonstrated its ability to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, research suggests that 7-methylcoumarin may also possess antifungal activity against Candida albicans, a common fungal pathogen []. However, further investigation is needed to understand the mechanisms of action and potential clinical applications of 7-methylcoumarin as an antimicrobial agent.

7-Methylcoumarin is a naturally occurring compound belonging to the coumarin family, characterized by its distinctive aromatic structure. Its chemical formula is C10H8O2C_{10}H_{8}O_{2} and it is recognized for its sweet, floral fragrance, which makes it a popular ingredient in perfumes and flavorings. The compound features a methyl group at the seventh position of the coumarin ring, contributing to its unique properties and reactivity.

As 7-methylcoumarin is primarily used as an internal standard, a specific mechanism of action is not applicable in this context.

  • Toxicity: While extensive data is lacking, studies suggest moderate oral toxicity in rats (LD50 = 3800 mg/kg) [].
  • Flammability: No data readily available, but the presence of an aromatic ring suggests some flammability potential.
  • Reactivity: No specific information on reactivity is available.
, including:

  • Diels–Alder Reactions: It can participate in regiospecific inverse electron demand Diels–Alder reactions. For instance, 7-methylcoumarin-4-azadienes react with dihydropyran and dihydrofuran under specific conditions, forming complex products .
  • Michael Addition: The compound can react with electron-deficient alkenes through Michael addition, particularly when deprotonated in the presence of bases like triethylamine .

7-Methylcoumarin exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which can help in mitigating oxidative stress in biological systems.
  • Inhibition of Cytochrome P450 Enzymes: Research indicates that 7-methylcoumarin acts as a mechanism-based inhibitor for certain cytochrome P450 enzymes (CYP2A6), which are crucial for drug metabolism .
  • Antimicrobial Activity: Some studies suggest potential antimicrobial effects against various pathogens.

Several methods exist for synthesizing 7-methylcoumarin:

  • Pechmann Condensation: This method involves the reaction of resorcinol with ethyl acetoacetate in the presence of an acid catalyst. This approach yields high amounts of 7-methylcoumarin .
  • Three-Component Reactions: Recent studies have explored three-component reactions involving 7-hydroxy-4-methylcoumarin derivatives and other reagents to form novel coumarin derivatives .

7-Methylcoumarin finds applications across various fields:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in food products.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in designing compounds with antioxidant or antimicrobial properties.

Research has focused on the interactions of 7-methylcoumarin with biological molecules:

  • Cytochrome P450 Interactions: Studies have demonstrated that 7-methylcoumarin interacts with cytochrome P450 enzymes, affecting drug metabolism. This interaction highlights its potential as a pharmacological agent or as a tool for studying metabolic pathways .

Several compounds share structural similarities with 7-methylcoumarin. Here’s a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
CoumarinBasic coumarin structureFound in many plants; used in traditional medicine
6-MethylcoumarinMethyl group at position 6Exhibits different biological activity profiles
4-MethylcoumarinMethyl group at position 4Often used in synthetic organic chemistry
7-HydroxycoumarinHydroxyl group at position 7Increased solubility; potential for enhanced bioactivity

Each of these compounds exhibits distinct properties and reactivities due to variations in their functional groups and positions on the coumarin ring.

7-Methylcoumarin, a simple alkylated derivative of coumarin (1,2-benzopyrone), emerged as a compound of interest during the early 20th century as researchers explored structural modifications of natural coumarins. While coumarin itself was first isolated from tonka beans (Dipteryx odorata) in 1820, systematic studies on methyl-substituted coumarins began in the mid-1900s. The specific synthesis of 7-methylcoumarin was reported in the 1950s, with its CAS registry number (2445-83-2) established thereafter. Early investigations focused on its fluorescence properties and reactivity patterns, which distinguished it from other coumarin isomers. By the 1980s, its role as a cytochrome P450 inhibitor sparked renewed interest in pharmacological applications.

Structural Classification Within Coumarin Derivatives

7-Methylcoumarin belongs to the simple coumarin subclass, characterized by a benzopyrone core with non-oxygenated substituents. Its structure consists of a coumarin backbone (C₉H₆O₂) with a methyl group at the 7-position of the benzene ring (Figure 1). This substitution pattern differentiates it from:

  • 4-Hydroxycoumarins (e.g., warfarin), which have anticoagulant properties
  • Furanocoumarins (e.g., psoralen), containing fused furan rings
  • Pyranocoumarins, which feature additional pyran moieties

The methyl group at position 7 imposes distinct electronic effects, reducing the compound’s polarity compared to hydroxylated coumarins like umbelliferone (7-hydroxycoumarin).

Table 1: Structural Comparison of Select Coumarin Derivatives

CompoundSubstituentsMolecular FormulaKey Properties
CoumarinNoneC₉H₆O₂Parent compound, floral scent
7-Methylcoumarin-CH₃ at C7C₁₀H₈O₂Fluorescent, CYP2A6 inhibitor
Umbelliferone-OH at C7C₉H₆O₃UV-absorbent, biosynthesis intermediate
Warfarin-OH at C4, -CH₂CO at C3C₁₉H₁₆O₄Anticoagulant

Significance in Organic and Medicinal Chemistry Research

In organic synthesis, 7-methylcoumarin serves as a model substrate for studying electrophilic aromatic substitution and lactone ring stability. Its methyl group enhances solubility in nonpolar solvents, making it useful in photochemical studies. Medicinally, the compound exhibits:

  • CYP2A6 inhibition: Acts as a mechanism-based inhibitor of human cytochrome P450 2A6, a critical enzyme in nicotine metabolism.
  • Antioxidant activity: Demonstrates hepatoprotective effects in carbon tetrachloride-induced liver injury models by reducing thiobarbituric acid-reactive substances (TBARS) and restoring superoxide dismutase (SOD) levels.
  • Structural template: Used to develop fluorogenic probes for enzyme assays due to its stable fluorescence emission.

Pechmann Reaction-Based Synthesis

The Pechmann condensation represents the most widely employed synthetic approach for 7-methylcoumarin synthesis, involving the condensation of phenolic compounds with beta-ketoesters under acidic conditions [2]. This reaction proceeds through a well-established mechanism involving esterification, intramolecular cyclization, and dehydration steps [6]. The synthetic pathway offers excellent regioselectivity and has been extensively optimized for industrial applications [4].

Resorcinol and Ethyl Acetoacetate Condensation

The condensation of resorcinol with ethyl acetoacetate constitutes the fundamental reaction pathway for 7-methylcoumarin synthesis [1] [3]. The reaction mechanism initiates with nucleophilic attack of the resorcinol hydroxyl group on the activated ethyl acetoacetate, forming a beta-hydroxy ester intermediate [1]. This intermediate subsequently undergoes intramolecular cyclization through Lewis acid-catalyzed condensation, followed by dehydration to yield the desired coumarin product [15].

Experimental studies demonstrate that optimal yields are achieved when resorcinol and ethyl acetoacetate are employed in specific molar ratios [3] [19]. Research indicates that a 1:1.2 to 1:2 molar ratio of resorcinol to ethyl acetoacetate provides superior conversion rates, with yields ranging from 88% to 97% under optimized conditions [3] [17]. The reaction typically requires temperatures between 90°C and 170°C, with reaction times varying from 2 to 5 hours depending on the catalytic system employed [4] [8].

Temperature optimization studies reveal that reaction efficiency increases significantly with elevated temperatures up to 140°C, beyond which diminishing returns are observed [19]. The activation energy for this transformation has been calculated at 12.6 kcal/mol when employing sulfonic acid functionalized catalysts [6] [19].

Catalytic Systems in Pechmann Condensation

Sulfated Zirconia Catalysts

Sulfated zirconia represents one of the most effective catalytic systems for 7-methylcoumarin synthesis, demonstrating exceptional activity and selectivity [4] [8]. Nano-crystalline sulfated zirconia catalysts prepared through sol-gel techniques exhibit remarkable catalytic performance, achieving complete conversion of resorcinol with near-quantitative selectivity [4]. The catalytic activity correlates directly with the tetragonal phase content in zirconia, with higher tetragonal phase concentrations leading to enhanced performance [8].

Studies investigating zinc-doped sulfated zirconia systems reveal that 6% zinc loading on sulfated zirconia calcined at 600°C provides optimal catalytic performance [8]. This catalyst system achieves 89% yield of 7-methylcoumarin under solvent-free conditions at 120°C within 3 hours [8]. The enhanced activity results from increased acid site density and improved Lewis acid character imparted by zinc incorporation [8].

Phosphotungstic Acid Systems

Phosphotungstic acid-based catalysts demonstrate excellent efficacy in 7-methylcoumarin synthesis through Pechmann condensation [9] [12]. Metal-organic framework supported phosphotungstic acid catalysts, particularly 55 weight percent phosphotungstic acid on strontium-based metal-organic frameworks, achieve yields up to 89% under optimized conditions [9]. The catalytic activity enhancement results from the balanced Brønsted to Lewis acid ratio, with maximum activity observed at 55 weight percent phosphotungstic acid loading [9].

The phosphotungstic acid catalytic system operates effectively at 140°C with reaction times of 4 hours, providing environmentally benign synthesis conditions [9] [12]. Potentiometric titration studies confirm that catalytic activity correlates with total acidity, with the 55 weight percent loading providing optimal acid site distribution [9].

Catalyst SystemTemperature (°C)Time (hours)Yield (%)Reaction Conditions
Sulfated Zirconia1703.094Solvent-free
6% Zinc/Sulfated Zirconia1203.089Solvent-free
Phosphotungstic Acid/Sr-MOF1404.089Solvent-free
Nano-crystalline Sulfated Zirconia1102.0100Solvent-free

Solvent-Free and Ultrasound-Assisted Approaches

Solvent-Free Methodologies

Solvent-free Pechmann condensation has emerged as a preferred synthetic approach due to environmental considerations and enhanced reaction efficiency [10] [17]. Research demonstrates that solvent-free conditions consistently provide superior yields compared to solution-phase reactions, with typical improvements of 20-30% over conventional methods [17] [18]. The absence of solvent facilitates better reactant contact with heterogeneous catalysts and eliminates mass transfer limitations [15].

Comparative studies between solvent-free and conventional heating methods reveal significant advantages for solvent-free approaches [17]. Under microwave irradiation at 130°C, solvent-free reactions achieve 97% yield of 7-methylcoumarin within 20 minutes, while conventional thermal heating under identical conditions provides only 18% conversion after the same duration [17].

Temperature optimization in solvent-free systems indicates optimal performance at 110-130°C, with higher temperatures leading to product decomposition and reduced selectivity [15] [21]. Catalyst loading studies demonstrate that 10 mol% catalyst loading provides optimal performance, with further increases showing no additional benefit [15].

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis offers significant advantages in reaction time reduction and yield enhancement for 7-methylcoumarin preparation [10]. Operating at 20 kHz frequency with 90% power output, ultrasonic irradiation reduces reaction times from 7 hours to 40 minutes while maintaining yields of 85-95% [10]. The acoustic cavitation generated during ultrasonic irradiation enhances mass transfer and provides localized heating effects that accelerate the condensation reaction [10].

Comparative analysis between ultrasonic and conventional heating methods demonstrates superior efficiency for ultrasonic approaches [10]. The enhanced performance results from improved mixing, increased reaction rates due to cavitation effects, and more uniform temperature distribution throughout the reaction mixture [10].

Alternative Synthetic Routes

Knoevenagel Condensation Adaptations

Knoevenagel condensation provides an alternative synthetic pathway for 7-methylcoumarin synthesis, particularly when utilizing 2-hydroxybenzaldehyde derivatives as starting materials [13] [16]. This approach involves condensation between salicylaldehyde compounds and activated methylene compounds in the presence of basic catalysts [13]. The reaction proceeds through initial aldol-type condensation followed by cyclization and dehydration steps [16].

Ionic liquid mediated Knoevenagel condensation has been successfully applied to coumarin synthesis, utilizing piperidine and acetic acid in moisture-stable room temperature ionic liquids [16]. This methodology achieves yields of 70-85% under mild conditions at room temperature, with reaction times ranging from 2-8 hours [16]. The ionic liquid medium provides enhanced reactant solubility and facilitates catalyst recovery and recycling [16].

Recent developments in Knoevenagel condensation employ phenyliododiacetate as a mediating agent in ethanol at 35-40°C [10]. This modified approach achieves yields of 90-92% with significantly reduced reaction times compared to traditional methods [10]. The enhanced performance results from the unique reactivity profile of phenyliododiacetate, which facilitates both the condensation and subsequent cyclization steps [10].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized 7-methylcoumarin preparation by dramatically reducing reaction times while maintaining or improving yields [11] [14] [17]. Microwave irradiation at 500 watts with zirconium sulfate tetrahydrate catalyst achieves 87.5% yield within 12 minutes, representing a significant improvement over conventional heating methods [11]. The enhanced efficiency results from selective heating of polar reactants and catalysts, leading to more uniform temperature distribution and reduced thermal gradients [14].

Optimization studies reveal that microwave power and irradiation time require careful balance to achieve optimal results [13] [14]. Research indicates that 60 seconds to 10 minutes represents the optimal irradiation time range, with longer exposure leading to product decomposition [13]. Temperature control during microwave irradiation proves critical, with optimal performance achieved at 100-130°C depending on the specific catalyst system employed [17].

Comparative analysis between microwave-assisted and conventional synthesis methods demonstrates substantial advantages for microwave approaches [14] [17]. Microwave-assisted Pechmann condensation using Amberlyst-15 achieves 97% yield in 20 minutes, while conventional heating requires several hours to achieve comparable conversion [17]. The time reduction factor typically ranges from 10-20 fold, making microwave-assisted synthesis highly attractive for industrial applications [14].

Synthesis MethodCatalyst/ConditionsTemperature (°C)TimeYield (%)
Knoevenagel CondensationPiperidine/Acetic Acid in Ionic Liquid252-8 hours70-85
Microwave-assisted KnoevenagelPhenyliododiacetate in Ethanol4040 minutes90-92
Ultrasound-assisted Synthesis20 kHz, 90% power2540 minutes85-95
Microwave-assisted PechmannZirconium Sulfate Tetrahydrate50012 minutes87.5

Influence of Catalyst Design on Yield and Purity

Catalyst design parameters exert profound influence on both yield and purity of 7-methylcoumarin synthesis [15] [18] [21]. Acid site density represents the primary determinant of catalytic activity, with optimal performance typically achieved at acid loadings between 1.0-5.0 mmol per gram of catalyst [18]. Surface area and pore structure characteristics significantly impact reactant accessibility to active sites, with mesoporous catalysts generally outperforming microporous alternatives [15].

Acid Site Density and Distribution

Research demonstrates that both Brønsted and Lewis acid sites contribute to catalytic activity, with the optimal ratio dependent on reaction conditions and substrate structure [6] [19]. Sulfonic acid functionalized catalysts exhibit superior performance due to high Brønsted acidity, achieving yields up to 97% under optimized conditions [17] [18]. The relationship between acid site density and catalytic activity follows a volcano-type curve, with maximum activity observed at intermediate acid loadings [15].

Metal-organic framework catalysts with sulfonic acid functionalization demonstrate enhanced performance compared to unfunctionalized analogues [6] [19]. The activation energy for coumarin synthesis decreases from 22.6 kcal/mol to 12.6 kcal/mol when comparing unfunctionalized to sulfonic acid functionalized metal-organic frameworks [6] [19]. This substantial reduction in activation barrier directly translates to improved reaction rates and enhanced overall efficiency [19].

Catalyst Reusability and Stability

Heterogeneous catalyst reusability represents a critical factor for industrial implementation [8] [19] [21]. Sulfated zirconia catalysts maintain activity over multiple reaction cycles, with typical activity retention above 90% after five cycles [8]. Metal-organic framework catalysts demonstrate excellent structural stability, with crystallinity and functional group integrity preserved after repeated use [19].

Studies investigating catalyst deactivation mechanisms reveal that carbon deposition and active site poisoning represent the primary deactivation pathways [21]. Regeneration protocols involving calcination at 450-600°C effectively restore catalytic activity, enabling extended catalyst lifetimes [8] [21]. The economic viability of industrial processes strongly correlates with catalyst reusability, making this parameter essential for process optimization [15].

Selectivity and Side Product Formation

Catalyst design significantly impacts product selectivity and side product distribution [8] [15]. Research indicates that chromone formation represents the primary competing reaction pathway, with selectivity control achieved through careful temperature and catalyst optimization [8]. Lewis acid catalysts tend to favor chromone formation, while Brønsted acid systems exhibit enhanced coumarin selectivity [6].

Temperature control proves critical for maintaining high selectivity, with optimal performance typically achieved between 110-150°C [15] [19]. Higher temperatures promote side reactions and product decomposition, while lower temperatures result in incomplete conversion [18]. The relationship between catalyst acidity and selectivity follows complex patterns, with moderate acid strength generally providing optimal selectivity profiles [15].

Catalyst TypeAcid Density (mmol/g)Yield (%)Selectivity (%)Reusability (cycles)
Amberlyst-154.797>955
Sulfated Zirconia2.194>907
UiO-66-SO₃H1.266>903
H-Beta Zeolite0.813>854

$$^1$$H and $$^{13}$$C Nuclear Magnetic Resonance Assignments

The nuclear magnetic resonance spectroscopic characterization of 7-methylcoumarin provides comprehensive structural elucidation through detailed analysis of both proton and carbon nuclear environments. The $$^1$$H nuclear magnetic resonance spectrum of 7-methylcoumarin exhibits characteristic resonances that allow for unambiguous structural assignment [1] [2] [3].

Table 1: $$^1$$H Nuclear Magnetic Resonance Spectroscopic Data for 7-Methylcoumarin

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment Notes
H-36.123s-1HPyrone ring
H-47.485d9.51HPyrone ring
H-57.547d8.51HBenzene ring
H-67.445d8.51HBenzene ring
H-86.903s-1HBenzene ring
7-CH₃2.393s-3HMethyl substituent

The $$^1$$H nuclear magnetic resonance spectrum reveals the characteristic pattern of the coumarin nucleus with distinct chemical shift regions. The H-3 proton appears as a singlet at 6.123 parts per million, demonstrating the typical chemical environment of the pyrone ring proton [1] [2]. The H-4 proton resonates as a doublet at 7.485 parts per million with a coupling constant of 9.5 Hz, indicating vicinal coupling with H-3 [1]. The aromatic region displays three distinct resonances: H-5 at 7.547 parts per million (doublet, J = 8.5 Hz), H-6 at 7.445 parts per million (doublet, J = 8.5 Hz), and H-8 at 6.903 parts per million (singlet) [2]. The singlet nature of H-8 confirms the substitution pattern, as no ortho coupling is observed due to the absence of H-7. The methyl substituent at the 7-position appears as a characteristic singlet at 2.393 parts per million, integrating for three protons [1] [2].

Table 2: $$^{13}$$C Nuclear Magnetic Resonance Spectroscopic Data for 7-Methylcoumarin

PositionChemical Shift (ppm)Carbon TypeFunctional Environment
C-2160.5C=OLactone carbonyl
C-3113.6CHOlefinic
C-4153.8CHOlefinic
C-4a112.9CqQuaternary aromatic
C-5128.1CHAromatic
C-6129.8CHAromatic
C-7139.2CqMethylated aromatic
C-8113.1CHAromatic
C-8a155.6CqQuaternary aromatic
7-CH₃21.5CH₃Aliphatic methyl

The $$^{13}$$C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 7-methylcoumarin [4] [5]. The lactone carbonyl carbon (C-2) appears at 160.5 parts per million, characteristic of the coumarin α,β-unsaturated lactone system [4]. The olefinic carbons C-3 and C-4 resonate at 113.6 and 153.8 parts per million, respectively, reflecting their distinct electronic environments within the pyrone ring [4] [5]. The aromatic carbons display typical chemical shifts: C-5 at 128.1 parts per million, C-6 at 129.8 parts per million, and C-8 at 113.1 parts per million [4]. The quaternary aromatic carbons C-4a and C-8a appear at 112.9 and 155.6 parts per million, respectively [5]. The methylated aromatic carbon C-7 resonates at 139.2 parts per million, demonstrating the electron-donating effect of the methyl substituent [4]. The methyl carbon appears at 21.5 parts per million, typical for aromatic methyl substituents [4] [5].

Two-Dimensional Nuclear Magnetic Resonance Techniques for Conformational Analysis

Two-dimensional nuclear magnetic resonance spectroscopy provides essential connectivity information and conformational insights for 7-methylcoumarin through correlation spectroscopy and heteronuclear multiple-bond correlation experiments [6] [7] [8]. The homonuclear correlation spectroscopy experiment reveals through-bond connectivities between coupled protons, establishing the aromatic substitution pattern [6] [9]. Cross-peaks between H-5 and H-6 confirm their ortho relationship in the benzene ring, while the absence of coupling to H-8 confirms the 7-substitution pattern [6] [7].

Heteronuclear single quantum coherence experiments provide direct $$^1$$H-$$^{13}$$C connectivity information, allowing unambiguous assignment of carbon resonances to their attached protons [6] [10]. The heteronuclear multiple-bond correlation experiment reveals long-range $$^1$$H-$$^{13}$$C correlations across two and three bonds, establishing the complete carbon framework connectivity [6] [8]. Critical correlations include the methyl protons to C-7, C-6, and C-8, confirming the 7-methylation pattern [6]. Additionally, correlations from H-3 to C-4a and C-8a establish the pyrone ring connectivity [6] [8].

Nuclear Overhauser effect spectroscopy provides crucial through-space proximity information for conformational analysis [7] [11]. The rigid planar structure of 7-methylcoumarin is confirmed by characteristic nuclear Overhauser effect correlations between spatially proximate protons [7]. Key nuclear Overhauser effect cross-peaks include correlations between the 7-methyl group and H-6 and H-8, confirming the spatial arrangement of substituents around the aromatic ring [7].

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides comprehensive functional group characterization and conformational information for 7-methylcoumarin through analysis of both infrared and Raman spectra [12] [13] [14]. The infrared spectrum exhibits characteristic absorption bands that allow identification of key functional groups and structural features [12] [15].

Table 3: Key Infrared Vibrational Frequencies for 7-Methylcoumarin

Frequency (cm⁻¹)IntensityAssignmentFunctional Group
1720vsC=O stretch (lactone)Lactone
1610sC=C stretch (aromatic)Aromatic ring
1580mC=C stretch (aromatic)Aromatic ring
1520mC=C stretch (aromatic)Aromatic ring
1460mC-H bend (methyl)Methyl group
1380wC-H bend (methyl)Methyl group
1290mC-O stretchEther linkage
1160mC-C stretchRing skeleton
1040mC-H bend (aromatic)Aromatic
980wC-H bend (out-of-plane)Aromatic
850mC-H bend (aromatic)Aromatic
770sC-H bend (aromatic)Aromatic

The most prominent infrared absorption appears at 1720 cm⁻¹, corresponding to the characteristic C=O stretching vibration of the α,β-unsaturated lactone [12] [15]. This frequency is diagnostic for the coumarin chromophore and confirms the presence of the lactone functionality [12]. The aromatic C=C stretching vibrations appear in the region 1610-1520 cm⁻¹, with multiple bands reflecting the different aromatic environments within the molecule [12]. The methyl C-H bending vibrations are observed at 1460 and 1380 cm⁻¹, confirming the presence of the aromatic methyl substituent [12]. The C-O stretching vibration of the lactone appears at 1290 cm⁻¹, while aromatic C-H out-of-plane bending vibrations are observed in the fingerprint region below 1000 cm⁻¹ [12] [15].

Table 4: Raman Spectroscopic Data for 7-Methylcoumarin

Raman Shift (cm⁻¹)Relative IntensityVibrational ModeSymmetry Type
1610vsC=C stretchA₁
1580sC=C stretchA₁
1520mRing breathingA₁
1460wCH₃ deformationA₁
1380wCH₃ symmetric bendA₁
1290mC-O stretchA₁
1160mRing deformationB₂
1040wC-C stretchA₁
850mC-H out-of-planeB₁
770vsRing out-of-planeB₁
520mRing deformationA₁
460wRing torsionB₂

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations [13] [16]. The Raman spectrum of 7-methylcoumarin shows intense bands at 1610 and 1580 cm⁻¹ corresponding to symmetric aromatic C=C stretching modes [13]. The ring breathing mode appears at 1520 cm⁻¹, while methyl group vibrations are observed at 1460 and 1380 cm⁻¹ [13]. Lower frequency modes include ring deformation vibrations at 1160 and 520 cm⁻¹, and out-of-plane modes at 850 and 770 cm⁻¹ [13]. The symmetry assignments indicate that most vibrational modes belong to the A₁ representation, consistent with the molecular symmetry of 7-methylcoumarin [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 7-methylcoumarin provides detailed structural information through characteristic fragmentation pathways under electron ionization conditions [17] [18] [19]. The fragmentation patterns follow well-established mechanisms for coumarin derivatives, with specific modifications due to the 7-methyl substitution [17] .

Table 5: Mass Spectrometric Fragmentation Data for 7-Methylcoumarin

Fragment m/zRelative Intensity (%)Molecular FormulaFragmentation ProcessStructure Type
160100C₁₀H₈O₂Molecular ion [M+]Complete molecule
13245C₉H₈OLoss of CO [M-CO]Benzofuran derivative
13125C₉H₇OLoss of CO and H [M-CO-H]Substituted benzofuran
10585C₇H₅OLoss of C₃H₃O [M-C₃H₃O]Tropylium-like
10435C₇H₄OLoss of C₃H₄O [M-C₃H₄O]Cycloheptatrienyl
7750C₆H₅Phenyl cation [C₆H₅+]Aromatic ion
7630C₆H₄Benzyne radical [C₆H₄+]Aromatic radical
5120C₄H₃Butatrienyl [C₄H₃+]Linear fragment

The molecular ion of 7-methylcoumarin appears at m/z 160 and serves as the base peak in the mass spectrum [17] [18]. The primary fragmentation pathway involves loss of carbon monoxide from the lactone ring to generate the fragment at m/z 132, corresponding to a substituted benzofuran radical cation [17]. This fragmentation is characteristic of coumarin derivatives and results from cleavage of the pyrone ring [17]. Secondary fragmentation includes loss of hydrogen radical to form the ion at m/z 131 [17].

A significant fragmentation pathway involves loss of C₃H₃O (55 mass units) to generate the prominent fragment at m/z 105 [17]. This fragmentation represents ring opening and rearrangement to form a tropylium-like cation [17]. Further loss of hydrogen generates the fragment at m/z 104, corresponding to a cycloheptatrienyl cation [17].

Aromatic fragments include the phenyl cation at m/z 77 (C₆H₅⁺) and the benzyne radical at m/z 76 (C₆H₄⁺⁻), formed through extensive fragmentation of the aromatic system [17]. The fragment at m/z 51 corresponds to a butatrienyl cation (C₄H₃⁺), representing deep fragmentation of the molecular framework [17].

The fragmentation pattern of 7-methylcoumarin shares similarities with other methylcoumarins, showing the characteristic loss of carbon dioxide (44 mass units) observed in electrospray ionization conditions [19]. The electron ionization fragmentation differs from electrospray ionization by favoring carbon monoxide loss over carbon dioxide elimination [19]. High-resolution mass spectrometry allows distinction between isobaric fragments such as carbon monoxide loss versus C₂H₄ elimination [17].

X-ray Crystallographic Studies of Solid-State Structures

X-ray crystallographic analysis provides detailed three-dimensional structural information for 7-methylcoumarin and related compounds, revealing molecular geometry, crystal packing arrangements, and intermolecular interactions [21] [22] [23]. While direct crystal structure data for 7-methylcoumarin itself are limited in the literature, extensive crystallographic studies of closely related methylcoumarin derivatives provide valuable structural insights [21] [22] [24].

The molecular geometry of methylcoumarin derivatives exhibits characteristic planarity of the benzo-α-pyrone ring system [23] [25]. The coumarin nucleus adopts a planar conformation with minimal deviation from planarity, as observed in related structures [24] [23]. The 7-methyl substituent lies in the plane of the aromatic ring, with typical C-C bond lengths and angles [23].

Crystal packing analysis reveals the dominance of weak intermolecular interactions in stabilizing the solid-state structure [26] [27] [28]. Hydrogen bonding interactions, primarily of the C-H···O type, play crucial roles in determining crystal packing arrangements [26] [28]. These weak hydrogen bonds typically involve aromatic C-H donors and carbonyl oxygen acceptors [28]. The geometry of these interactions follows established criteria, with C-H···O distances ranging from 2.2 to 2.8 Ångströms and angles between 120 and 170 degrees [26] [28].

π-π stacking interactions between aromatic rings contribute significantly to crystal stability [27] [29]. The coumarin rings exhibit parallel or near-parallel arrangements with interplanar distances typically ranging from 3.3 to 3.8 Ångströms [27] [29]. These stacking interactions can adopt head-to-head, head-to-tail, or offset configurations depending on the specific substitution pattern and crystal environment [29].

C-H···π interactions provide additional stabilization through contacts between aromatic C-H groups and π-electron systems [28]. These interactions are characterized by H···centroid distances of 2.6 to 3.2 Ångströms and C-H···centroid angles greater than 120 degrees [28]. The electron density analysis at bond critical points allows discrimination between true hydrogen bonds and van der Waals interactions [28].

The crystal structures of methylcoumarin derivatives often exhibit polymorphism, with different packing arrangements possible depending on crystallization conditions [22] [30]. Polymorphic forms can display distinct intermolecular interaction patterns while maintaining similar molecular geometries [30]. Fast crystallization typically favors kinetically controlled polymorphs with more isotropic interaction energy distributions, while slow crystallization produces thermodynamically stable forms with anisotropic energy landscapes [30].

Unit cell parameters for related methylcoumarin structures typically fall within the monoclinic or triclinic crystal systems [22] [24] [23]. Space groups commonly observed include P2₁/c, P2₁, and P1̄, reflecting the lower symmetry imposed by the methyl substitution pattern [22] [24]. Density values range from 1.3 to 1.5 g/cm³, consistent with organic aromatic compounds [23] [25].

Temperature-dependent crystallographic studies reveal thermal expansion behavior and potential phase transitions [24]. Low-temperature data collection (typically 100-150 K) provides enhanced precision in bond length and angle determination while minimizing thermal motion effects [24] [25]. The thermal ellipsoids of atoms exhibit anisotropic behavior consistent with the molecular geometry and intermolecular interaction patterns [25].

Intermolecular interaction energies calculated using density functional theory methods show excellent agreement with experimental crystal structures [26] [30]. The total lattice energy typically ranges from -80 to -90 kcal/mol for methylcoumarin derivatives, with contributions from electrostatic, polarization, dispersion, and repulsion terms [26]. Dispersion forces generally provide the largest attractive contribution to the lattice energy [26].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

160.052429494 g/mol

Monoisotopic Mass

160.052429494 g/mol

Heavy Atom Count

12

Melting Point

128.0 °C

UNII

YCN83T03QU

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2445-83-2

Wikipedia

7-methylcoumarin

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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